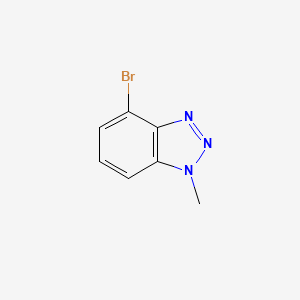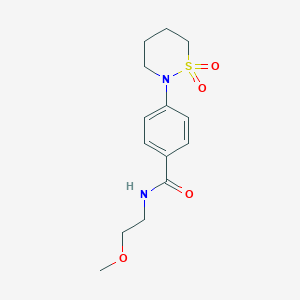
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives and related compounds often involves complex reactions that can include ring expansion, N-alkylation, and aminolysis. For instance, a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin, followed by ring expansion and hydrazinolysis (Zia-ur-Rehman et al., 2009). These methods highlight the complex steps often involved in synthesizing benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, amide groups, and in some cases, additional functional groups that influence their chemical behavior. X-ray diffraction and density functional theory (DFT) calculations are commonly used to analyze the molecular structure, revealing details about the crystalline structure, bond lengths, and angles (Demir et al., 2015). These analyses provide insights into the compound's stability and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research in the field of medicinal chemistry has led to the synthesis of various benzamide and benzoxazinone derivatives due to their significant biological activities. For instance, novel compounds synthesized from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (A. Abu‐Hashem et al., 2020). Similarly, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines, indicating the potential for developing new anticancer agents (A. Kamal et al., 2011).
Antimicrobial and Nematocidal Activities
The search for new antimicrobial agents has also led to the synthesis of novel 1,2,4-triazole derivatives with significant antimicrobial activities. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, showcasing the potential for new antimicrobial drug development (H. Bektaş et al., 2007). Furthermore, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and demonstrated good nematocidal activity, suggesting their use as lead compounds for nematicide development (Dan Liu et al., 2022).
Allelochemical Properties and Plant Defense
Research on benzoxazinones, compounds structurally related to "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide," has highlighted their role in plant defense mechanisms. These compounds, produced by certain Gramineae plants, exhibit phytotoxic, antimicrobial, and insecticidal properties, playing a significant role in plant allelopathy and resistance to pathogens (F. A. Macias et al., 2006).
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-11-21(16,18)19/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKZTKWRNUQRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
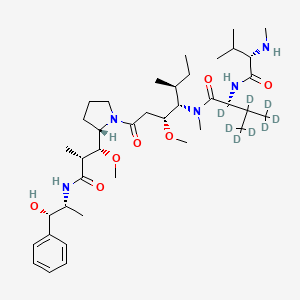
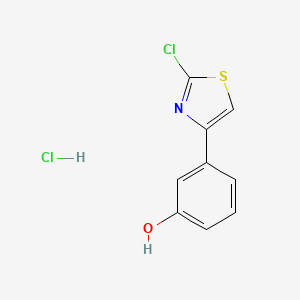
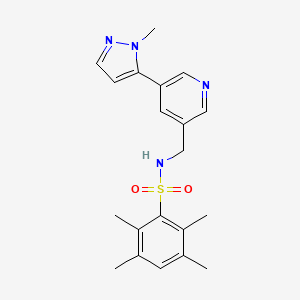
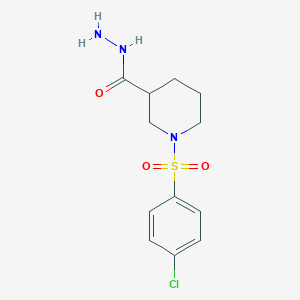
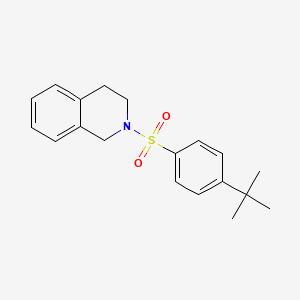
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)

![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
